molecular formula C10H13N3O3S B2982670 ethyl 2-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-2-oxoacetate CAS No. 865659-48-9

ethyl 2-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-2-oxoacetate

Cat. No. B2982670
CAS RN: 865659-48-9
M. Wt: 255.29
InChI Key: WIIOPNWZXFHHIF-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-2-oxoacetate is a useful research compound. Its molecular formula is C10H13N3O3S and its molecular weight is 255.29. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Transformation

  • Transformation into Thiazolo[5,4-c]pyridine Derivatives : Albreht et al. (2009) described the transformation of ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate into 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates and 5-N-amino substituted thiazolo[5,4-c]pyridine-7-carboxylates, showcasing its potential in creating diverse chemical structures (Albreht et al., 2009).

Biochemical Research

  • Inhibitory Activity Against Protein Tyrosine Phosphatase 1B (PTP-1B) : Navarrete-Vázquez et al. (2012) synthesized derivatives of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate and evaluated their in vitro inhibitory activity against PTP-1B. These compounds showed significant inhibitory effects, highlighting their potential in biochemical and pharmacological research (Navarrete-Vázquez et al., 2012).

X-Ray Analysis and Anticancer Potential

  • Structural Analysis and Anticancer Activity : Mabkhot et al. (2019) conducted a study on a thiazolidinone derivative, elucidating its structure through spectral analysis and X-ray crystallography. This research emphasized the compound's moderate cytotoxic activity, suggesting its potential use in cancer research (Mabkhot et al., 2019).

Applications in Alzheimer’s Disease Research

  • Localization of Neurofibrillary Tangles and Beta-Amyloid Plaques : Shoghi-Jadid et al. (2002) utilized a derivative of ethyl 2-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-2-oxoacetate in positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients. This illustrates the compound's application in neurological research and diagnosis (Shoghi-Jadid et al., 2002).

Antimicrobial Activity

  • Synthesis and Antibacterial Activity : Hassan et al. (2014) synthesized a series of substituted ethylidenehydrazinylidene-1,3-thiazol-4-ones and tested their in vitro antibacterial activity. One compound exhibited significant activity against Pseudomonas aeruginosa, demonstrating the potential for antimicrobial applications (Hassan et al., 2014).

properties

IUPAC Name

ethyl 2-[2-[(E)-dimethylaminomethylideneamino]-1,3-thiazol-5-yl]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S/c1-4-16-9(15)8(14)7-5-11-10(17-7)12-6-13(2)3/h5-6H,4H2,1-3H3/b12-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIOPNWZXFHHIF-WUXMJOGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CN=C(S1)N=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=O)C1=CN=C(S1)/N=C/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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